2-[(3-Fluorophenoxy)methyl]oxirane
Description
2-[(3-Fluorophenoxy)methyl]oxirane is an epoxide derivative with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its structure features a fluorinated phenoxy group attached to an oxirane (epoxide) ring. The compound is chiral, with the (R) -enantiomer explicitly identified in synthesis and product listings .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-[(3-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 |
InChI Key |
SESYYUSVZQAGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-[(3-Fluorophenoxy)methyl]oxirane with structurally related epoxides, emphasizing substituent effects:
Key Observations :
- Steric Impact : The trifluoromethyl group (CF₃) introduces steric bulk, reducing reactivity in sterically constrained environments compared to the smaller fluorine substituent .
- Biological Activity: Fluorinated epoxides are prioritized in drug discovery due to improved metabolic stability and bioavailability over non-fluorinated analogs .
Physical and Chemical Properties
- Melting Points: Fluorinated epoxides generally exhibit higher melting points than non-halogenated analogs. For example, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxymethyl]oxirane} has a melting point of 438 K , while this compound’s exact melting point is unspecified but likely comparable.
- Odor Profile: Unlike non-fluorinated analogs (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane, which has floral notes), fluorinated epoxides may exhibit muted odor due to fluorine’s deactivating effects .
Market and Commercial Availability
- Pricing: Fluorinated epoxides are typically more expensive than chloro or bromo analogs. For example, (R)-2-[(3-Bromophenoxy)methyl]oxirane is priced at $1,400/g, while fluorinated variants are likely higher due to synthesis complexity .
- Global Demand: Fluorinated epoxides are niche products with growing demand in pharmaceuticals, whereas dichlorinated analogs (e.g., 2-[(2,6-Dichlorophenoxy)methyl]oxirane) dominate industrial markets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
